5-cloro-N-(4-(metoximetil)-2-oxo-1,2-dihidroquinolin-7-il)tiofeno-2-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

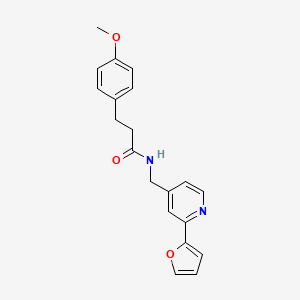

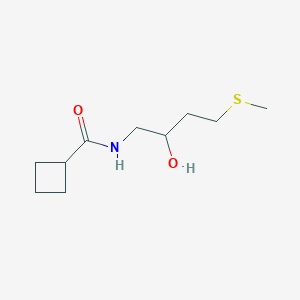

5-chloro-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H13ClN2O3S and its molecular weight is 348.8. The purity is usually 95%.

BenchChem offers high-quality 5-chloro-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Información de la estructura cristalina: La estructura cristalina de rayos X de BAY 59-7939 en complejo con FXa humana revela su modo de unión. El ligando neutro clorotiofeno interactúa con el sitio S1, contribuyendo tanto a una alta potencia como a una buena biodisponibilidad oral .

- Optimización del compuesto principal: El compuesto principal inicial 4 mostró una mejora de la potencia de más de 200 veces (IC50 90 nM). La optimización condujo a BAY 59-7939, el inhibidor de FXa altamente selectivo .

- Perfil de seguridad favorable: Los niveles restantes de trombina son suficientes para la hemostasia, asegurando un margen de seguridad favorable .

Modo de unión y afinidad

Derivados de oxazolidinona

Margen de seguridad y hemostasia

Desarrollo clínico

En resumen, BAY 59-7939 es prometedor como anticoagulante con excelente actividad in vivo, buena biodisponibilidad oral y un modo de unión específico. Su impacto potencial en el manejo de la enfermedad tromboembólica lo convierte en un área de investigación emocionante . ¡Si desea obtener más detalles o tiene alguna otra pregunta, no dude en preguntar! 😊

Mecanismo De Acción

Target of Action

The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways .

Mode of Action

The compound acts as a direct inhibitor of FXa . It binds to the active site of FXa, preventing the conversion of prothrombin to thrombin, which is a crucial step in the blood coagulation process . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Biochemical Pathways

By inhibiting FXa, the compound disrupts the blood coagulation cascade . This results in a decrease in the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels .

Pharmacokinetics

The compound has been identified as having good oral bioavailability .

Result of Action

The inhibition of FXa by the compound produces antithrombotic effects . This remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .

Action Environment

While specific environmental factors influencing the compound’s action, efficacy, and stability are not mentioned in the available literature, it’s generally known that factors such as pH, temperature, and the presence of other substances can influence the activity of pharmaceutical compounds

Análisis Bioquímico

Biochemical Properties

5-Chloro-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-2-carboxamide interacts with the coagulation enzyme Factor Xa (FXa). The interaction of this compound with FXa inhibits the enzyme’s activity, thereby preventing blood clotting .

Cellular Effects

The compound’s inhibition of FXa impacts various cellular processes. By preventing the formation of thrombin, it indirectly influences cell signaling pathways, gene expression, and cellular metabolism associated with coagulation .

Molecular Mechanism

5-Chloro-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-2-carboxamide exerts its effects at the molecular level by binding to FXa. This binding interaction inhibits the enzyme’s activity, preventing the conversion of prothrombin to thrombin, a key step in the coagulation cascade .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chloro-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-2-carboxamide on cellular function have been observed over time. The compound has shown excellent in vivo antithrombotic activity .

Dosage Effects in Animal Models

The effects of 5-Chloro-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-2-carboxamide vary with different dosages in animal models. The compound has shown excellent in vivo antithrombotic activity .

Metabolic Pathways

5-Chloro-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-2-carboxamide is involved in the coagulation cascade, a metabolic pathway. It interacts with FXa, an enzyme in this pathway .

Propiedades

IUPAC Name |

5-chloro-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3S/c1-22-8-9-6-15(20)19-12-7-10(2-3-11(9)12)18-16(21)13-4-5-14(17)23-13/h2-7H,8H2,1H3,(H,18,21)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOZJVSRIIARCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CC=C(S3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethan-1-one](/img/structure/B2380898.png)

![1-[2-(Trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2380901.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylbenzamide](/img/structure/B2380904.png)

![2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2380906.png)

![8-((4-Acetylphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2380907.png)

![N-(4-ethylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2380909.png)

![ethyl 3-carbamoyl-2-(2-oxo-2H-chromene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2380910.png)